(4-(1H-吡咯-1-基)吡啶-2-基)(4-苄基哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

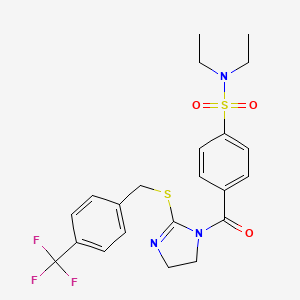

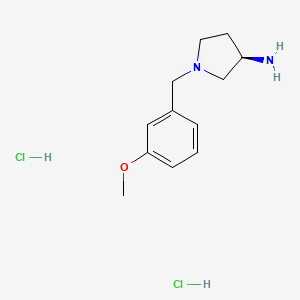

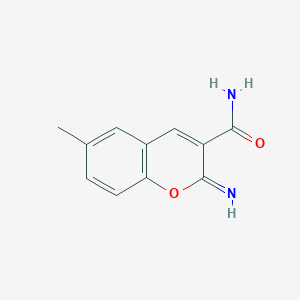

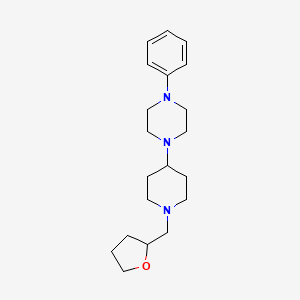

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. PBP10 is a small molecule that has shown promise in various applications, including drug discovery and development, as well as biochemical and physiological research.

科学研究应用

Antibacterial and Antitubercular Agent

Scientific Field

Pharmaceutical Chemistry

Application Summary

The compound has been studied for its potential as an antibacterial and antitubercular agent. It’s part of a series of benzohydrazide derivatives that have shown promise in combating bacterial infections and tuberculosis.

Methods of Application

The compound underwent synthesis and characterization, followed by in vitro testing for antibacterial activity. It was also tested for its inhibitory action against enoyl ACP reductase and DHFR enzymes, which are crucial for bacterial growth and replication.

Results

The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, with some showing strong antibacterial and antitubercular properties. Molecular docking studies suggested potential modes of action due to pronounced docking properties .

Electrochromic Material

Scientific Field

Material Science

Application Summary

This compound has been utilized in the synthesis of electrochromic materials, which change color in response to electric current—a property useful in various display technologies.

Methods of Application

A derivative of the compound was polymerized to create a novel polymer with electrochromic properties. The polymer film exhibited reversible color changes from orange to blue upon oxidation and reduction.

Results

The polymer demonstrated a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm), indicating its potential for use in electrochromic devices .

Enhancer of Monoclonal Antibody Production

Scientific Field

Biotechnology

Application Summary

The compound has been investigated for its ability to enhance monoclonal antibody production in mammalian cell cultures, which is significant for pharmaceutical manufacturing.

Methods of Application

Recombinant Chinese hamster ovary cells were treated with the compound to assess its impact on cell-specific antibody production.

Results

The study aimed to discover new chemical compounds that can improve cell-specific antibody production, although specific results for this compound were not detailed in the available literature .

Antimicrobial Potential

Scientific Field

Microbiology

Application Summary

Derivatives of the compound have shown antimicrobial potential, which is critical in the development of new antimicrobial agents.

Methods of Application

The compounds were synthesized and subjected to antimicrobial testing against various microbial strains.

Results

Among the different derivatives, some showed good antimicrobial potential, suggesting their use as a starting point for the development of new antimicrobial drugs .

Biological Activity in Drug Research

Scientific Field

Pharmacology

Application Summary

The compound’s derivatives are used as starting materials in drug research due to their biological activities, which include antibacterial, antihypertensive, and antitubercular effects.

Methods of Application

The derivatives were synthesized and their biological activities were evaluated in preclinical studies.

Results

The 2,5-dimethylpyrrole compounds, which are structurally related to the compound , have shown various biological activities, making them promising candidates in drug research .

Molecular Docking Study for Enzyme Inhibition

Scientific Field

Computational Chemistry

Application Summary

The compound has been used in molecular docking studies to explore its potential as an enzyme inhibitor, which is a common approach in drug discovery.

Methods of Application

Molecular docking simulations were performed to predict the binding interactions of the compound with target enzymes.

Results

The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, indicating the compound’s potential as a therapeutic agent .

This analysis provides a glimpse into the diverse applications of the compound in various scientific fields, highlighting its potential in pharmaceuticals, material science, biotechnology, microbiology, pharmacology, and computational chemistry. The detailed methods and results showcase the compound’s versatility and its role in advancing scientific research.

Electrochemical Energy Storage

Scientific Field

Electrochemistry

Application Summary

The compound’s derivatives have been explored for use in electrochemical energy storage, which is vital for the development of batteries and supercapacitors.

Methods of Application

A novel polymer derived from the compound was synthesized and its electrochemical properties were studied. The polymer was used to create a film that could store electrical energy.

Results

The polymer film exhibited reversible electrochromic behavior and high optical contrast, suggesting its suitability for energy storage applications in electrochromic devices .

Therapeutic Potential in Drug Synthesis

Scientific Field

Medicinal Chemistry

Application Summary

Imidazole derivatives, which share a similar heterocyclic structure with the compound, have been synthesized and studied for their broad therapeutic potential.

Methods of Application

Various synthetic routes were employed to create imidazole-containing compounds, which were then tested for a range of biological activities.

Results

The imidazole derivatives demonstrated diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects, indicating the potential for the compound to be used in similar therapeutic applications .

Fungicide and Antibiotic Development

Scientific Field

Agricultural Chemistry

Application Summary

Pyrrole derivatives, which are structurally related to the compound, have been widely used as fungicides and antibiotics.

Methods of Application

These derivatives were synthesized and tested for their efficacy against various fungal and bacterial strains affecting crops.

Results

The pyrrole derivatives showed significant activity as fungicides and antibiotics, suggesting that the compound could also be developed for similar uses .

Gastrointestinal Therapeutics

Scientific Field

Gastroenterology

Application Summary

The compound has potential applications in the treatment of gastrointestinal conditions such as stomach erosion, gastritis, and peptic ulcers.

Methods of Application

The compound would be administered orally, and its therapeutic effects on gastrointestinal tissues would be evaluated.

Results

While specific data on this compound was not found, related compounds have been used to treat similar conditions, indicating possible applications for this compound in gastrointestinal therapeutics .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJXZDFDHMFLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2650289.png)

![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)